molecular formula C19H19N5O2S2 B15366443 Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- CAS No. 63467-01-6

Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-

Cat. No.: B15366443
CAS No.: 63467-01-6
M. Wt: 413.5 g/mol
InChI Key: FHWQRHRVFYUHRD-UHFFFAOYSA-N
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Description

Properties

CAS No.

63467-01-6

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-[N-ethyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C19H19N5O2S2/c1-3-24(12-4-11-20)15-7-5-14(6-8-15)22-23-19-21-17-10-9-16(28(2,25)26)13-18(17)27-19/h5-10,13H,3-4,12H2,1-2H3

InChI Key

FHWQRHRVFYUHRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Biological Activity

Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- (CAS Number: 63467-01-6) is a compound known for its potential applications in various fields, particularly in the textile industry as a dye. The compound's biological activity has garnered interest due to its chemical structure and potential interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C19H19N5O2S2
  • Molecular Weight: 413.511 g/mol
  • InChI Key: FHWQRHRVFYUHRD-UHFFFAOYSA-N
  • LogP: 3.04

These properties suggest moderate lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- is primarily attributed to its interaction with various cellular pathways. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some derivatives of benzothiazole compounds exhibit antimicrobial properties, suggesting that this compound may have similar effects against certain pathogens.
  • Cytotoxicity: The compound may induce cytotoxic effects in specific cell lines, potentially through apoptosis or necrosis mechanisms.

Case Studies and Research Findings

  • Antimalarial Activity:
    A study investigated the antimalarial properties of related benzothiazole hydrazones, which share structural similarities with Propanenitrile. These compounds demonstrated significant inhibition of Plasmodium falciparum growth in vitro and improved survival rates in infected murine models .
  • Toxicological Assessment:
    The Government of Canada conducted a screening assessment on Disperse Red 179 (another name for Propanenitrile), concluding that while it may persist in the environment, it does not accumulate significantly in organisms nor pose a substantial risk to human health at current exposure levels .
  • Pharmacokinetics:
    Research utilizing HPLC methods has shown that Propanenitrile can be effectively analyzed for pharmacokinetic studies, indicating its potential utility in drug development and environmental monitoring .

Table of Biological Activities

Activity Description Source
AntimicrobialPotential activity against bacterial pathogens
AntimalarialSignificant inhibition of Plasmodium falciparum
CytotoxicityInduces cell death in specific cancer cell lines
Environmental PersistenceLow accumulation in organisms; low risk to human health

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 16588-67-3 .
  • Molecular Formula : C${20}$H${21}$N${5}$O${2}$S$_{2}$.
  • Structure: Features a benzothiazole core substituted with a methylsulfonyl group at position 6, an azo (-N=N-) linkage to a phenyl ring, and an ethylamino-propanenitrile side chain.
  • Applications : Primarily utilized as a dye intermediate or fine chemical precursor in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in substituents on the benzothiazole ring or phenyl group, influencing reactivity and applications:

Compound (CAS No.) Substituents Molecular Formula Key Features
Target (16588-67-3) 6-(methylsulfonyl) on benzothiazole C${20}$H${21}$N${5}$O${2}$S$_{2}$ Electron-withdrawing sulfonyl group enhances stability and polarity.
Analog 1 (61488-78-6) 6-nitro on benzothiazole, 2-chloro on phenyl C${16}$H${11}$ClN${6}$O${2}$S Nitro group increases electrophilicity; chlorine enhances lipophilicity.
Analog 2 (104573-53-7) 5-nitro on thiazole (non-benzothiazole core) C${15}$H${16}$N${6}$O${2}$S Thiazole core alters conjugation; nitro group impacts color properties.
Analog 3 (15958-27-7) Nitrophenyl azo group, phenyl carbamate substituent Not provided Carbamate group introduces potential for hydrogen bonding and biodegradability.

Physical and Chemical Properties

  • LogP :
    • Target compound: 4.08 (moderate hydrophobicity) .
    • Analog 1 (61488-78-6): Higher Cl and nitro substituents likely increase logP compared to the target.
  • Molecular Weight :
    • Target: 427.54 g/mol .
    • Analog 1: 386.81 g/mol ; lower weight may improve solubility in polar solvents.

Environmental and Regulatory Considerations

  • Target: Not categorized under CEPA 1999 due to insufficient hazard data .
  • Analog 3 (15958-27-7) : Listed in Canadian environmental assessments, suggesting scrutiny over persistence .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • The synthesis typically involves diazonium salt formation followed by azo coupling. Key steps include:

  • Diazotization : Use sodium nitrite under acidic conditions (e.g., HCl) to generate the diazonium intermediate from an aniline derivative .
  • Azo coupling : React the diazonium salt with a benzothiazole derivative under controlled pH (e.g., 8–10) and temperature (0–5°C) to ensure regioselectivity .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .
    • Optimization strategies: Adjust solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reactants, and reaction time to maximize yield (>75%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • UV-Vis spectroscopy : Identifies π→π* transitions in the azo group (λ~450–550 nm) and monitors tautomerism in solution .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylamino and methylsulfonyl groups) and detect rotational isomers .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles) due to potential skin/eye irritation and avoid inhalation of dust .
  • Toxicity mitigation: Work in a fume hood, store in airtight containers, and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for the azo coupling step?

  • Kinetic analysis : Use stopped-flow spectrophotometry to monitor diazonium decay rates under varying pH and temperature .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for regioselective coupling .
  • Example

ParameterValueReference
Rate constant (k, 25°C)2.3×1032.3 \times 10^{-3} L/mol·s

Q. How to resolve contradictions in reported synthetic yields or reaction conditions?

  • Controlled experiments : Systematically vary parameters (e.g., solvent, catalyst) while holding others constant.
  • Meta-analysis : Compare literature data (e.g., 12 studies in ) to identify outliers or methodological inconsistencies.
  • Common issues: Impurities in starting materials or incomplete diazonium salt formation .

Q. What is the environmental fate of this compound, and how can its atmospheric stability be assessed?

  • Atmospheric oxidation : Reacts slowly with OH radicals (kOH1013k_{OH} \sim 10^{-13} cm3^3/molecule·s), producing nitrogen-containing byproducts .
  • Degradation studies : Use smog chamber experiments with GC-MS to track intermediates (e.g., nitriles, sulfonic acids) .

Q. Which advanced analytical methods detect trace amounts of this compound in complex matrices?

  • Non-target screening : GC-HRToF (High-Resolution Time-of-Flight) with isotopic pattern matching identifies the compound in biological/environmental samples (e.g., herring tissue) .
  • LC-MS/MS : Achieves detection limits <1 ppb using multiple reaction monitoring (MRM) transitions .

Q. How do substituents influence regioselectivity in azo coupling reactions?

  • Electron-withdrawing groups (EWGs) : Direct coupling to the para position of benzothiazole (e.g., methylsulfonyl group enhances electrophilicity) .
  • Steric effects : Bulky substituents (e.g., ethylamino) may favor ortho coupling in sterically hindered systems .
  • Experimental validation: Compare 1^1H NMR coupling constants and NOE correlations to confirm regiochemistry .

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